molecular formula C5H3ClN2O4S B2367507 5-Nitropyridine-3-sulfonyl chloride CAS No. 605653-17-6

5-Nitropyridine-3-sulfonyl chloride

Cat. No.: B2367507
CAS No.: 605653-17-6
M. Wt: 222.6
InChI Key: UEDNSYQELGGNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitropyridine-3-sulfonyl chloride (5-NPSC) is a versatile and widely used chemical compound in the fields of organic synthesis, medicinal chemistry, and biochemical research . It is a highly reactive electrophile and is available in powder form .


Synthesis Analysis

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines, such as 5-NPSC, involves the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction . This method significantly shortens the overall reaction time, decreases the number of steps, and improves the yield .


Physical and Chemical Properties Analysis

5-NPSC is a powder with a molecular weight of 222.61 . and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Pathway to Disubstituted Pyridines

5-Nitropyridine-3-sulfonyl chloride is involved in the synthesis of disubstituted pyridines. For instance, the reaction of 3-nitropyridine with sulfite ions can lead to compounds like 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which further reacts to produce 5-hydroxyaminopyridine-2-sulfonic acid. These reactions are part of a pathway that contributes to the formation of 2,5-disubstituted pyridines, illustrating the compound's role in complex organic synthesis processes (Bakke et al., 2000).

2. In Electron Spin Resonance Studies

This compound derivatives have been studied using electron spin resonance (ESR) spectroscopy. This research provides valuable insights into the electronic structures and characteristics of nitropyridine anion radicals, contributing to our understanding of their chemical behavior in various reactions (Cottrell & Rieger, 1967).

3. In Substitution Reactions

The compound has significant applications in substitution reactions. Studies show that it can undergo reactions where the sulfonate group is replaced by various nucleophiles like oxygen, nitrogen, and halogens. These reactions have successfully produced various substituted pyridines, demonstrating the compound's versatility in organic synthesis (Bakke & Sletvold, 2003).

4. In Formation of Aminals via Pummerer Rearrangement

Research shows that this compound derivatives can participate in the formation of aminals via Pummerer rearrangement. This process involves the reaction of certain aminopyridines with acid chlorides, leading to the formation of unique aminal structures, expanding the chemical utility of the compound (Rakhit et al., 1979).

5. In Synthesis of Acridine Bis-sulfonamides

The compound has been used in the synthesis of acridine bis-sulfonamides, which are significant in the field of medicinal chemistry. These compounds have shown inhibitory activity against certain human carbonic anhydrase isoforms, indicating potential therapeutic applications (Esirden et al., 2015).

Safety and Hazards

5-NPSC is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and keeping the container tightly closed .

Mechanism of Action

Target of Action

It is known to be a highly reactive electrophile, suggesting that it may interact with nucleophilic sites in biological systems.

Mode of Action

As a highly reactive electrophile, it is likely to undergo reactions with various nucleophiles, leading to the formation of different substituted pyridines.

Biochemical Pathways

It is involved in the synthesis of disubstituted pyridines, indicating its role in complex organic synthesis processes.

Result of Action

Its role in the synthesis of disubstituted pyridines suggests it may have significant applications in organic synthesis.

Action Environment

It is stored at a temperature of 4 degrees Celsius, indicating that temperature may play a role in its stability.

Properties

IUPAC Name

5-nitropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDNSYQELGGNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605653-17-6
Record name 5-nitropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.